![molecular formula C11H16O6 B2723432 Ethyl 3-(2,2-dimethyl-4,6-dioxo-1,3-dioxan-5-yl)propanoate CAS No. 90734-80-8](/img/structure/B2723432.png)
Ethyl 3-(2,2-dimethyl-4,6-dioxo-1,3-dioxan-5-yl)propanoate
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Description
Ethyl 3-(2,2-dimethyl-4,6-dioxo-1,3-dioxan-5-yl)propanoate is a chemical compound with the molecular formula C11H16O6 . It has a molecular weight of 244.244 g/mol . The compound is also known by other names such as 3-(2,2-dimethyl-4,6-dioxo-[1,3]dioxan-5-yl)-propionic acid ethyl ester and 3-(4,6-diketo-2,2-dimethyl-1,3-dioxan-5-yl)propionic acid ethyl ester .
Molecular Structure Analysis
The InChIKey of the compound is ACXNSPLBMWUNGX-UHFFFAOYAY . The structure consists of an ethyl ester group attached to a 1,3-dioxane ring with two carbonyl groups and two methyl groups .Physical And Chemical Properties Analysis
The physical properties such as melting point, boiling point, density, and refractive index of Ethyl 3-(2,2-dimethyl-4,6-dioxo-1,3-dioxan-5-yl)propanoate are not available in the current resources .Scientific Research Applications
Polymorphism Studies
The compound's role in investigating polymorphism was highlighted in a study that characterized two polymorphic forms of a related compound using spectroscopic and diffractometric techniques. This research emphasizes the challenges in analytical and physical characterization due to the similar spectra and diffraction patterns of polymorphic forms, underscoring the compound's utility in detailed structural analysis (F. Vogt et al., 2013).
Catalytic Reactions
Another study explored the hydrogenation of dimethyl malonate to 1,3-propanediol catalyzed by a Cu/SiO2 catalyst. This research provides insights into an alternative route for 1,3-propanediol production from syngas-derived dimethyl malonate, showcasing the compound's potential in catalytic processes and the impact of Cu+/Cu0 on selectivity (Sainan Zheng et al., 2017).
Synthesis of N-Substituted Derivatives
Ethyl 3-(2,4-dioxocyclohexyl)propanoate has been utilized as a precursor for the synthesis of N-substituted 4,4a,5,6-tetrahydroquinoline-2,7(1H,3H)-diones. This study outlines a process involving conventional protection, selective amidation, and deprotective-cyclization approaches, demonstrating the compound's versatility in organic synthesis (V. Thakur et al., 2015).
Enantioselective Reactions
The bisoxazolidine-catalyzed enantioselective Reformatsky reaction is another significant application. This method yields ethyl 3-hydroxy-3-(4-aryl)propanoates with high yields and enantiomeric excess, showcasing the compound's role in enantioselective synthesis and the influence of catalysts on reaction outcomes (C. Wolf et al., 2011).
Copolymer Synthesis
Furthermore, the compound is involved in the RAFT synthesis of acrylic copolymers containing poly(ethylene glycol) and dioxolane functional groups. This study highlights the controlled synthesis of well-defined copolymers for potential bioconjugation applications, illustrating the compound's utility in polymer chemistry (N. Rossi et al., 2008).
properties
IUPAC Name |
ethyl 3-(2,2-dimethyl-4,6-dioxo-1,3-dioxan-5-yl)propanoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16O6/c1-4-15-8(12)6-5-7-9(13)16-11(2,3)17-10(7)14/h7H,4-6H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ACXNSPLBMWUNGX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCC1C(=O)OC(OC1=O)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 3-(2,2-dimethyl-4,6-dioxo-1,3-dioxan-5-yl)propanoate |
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